

In-Depth Technical Guide to the Pharmacological Profile of Acitazanolast Hydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Acitazanolast hydrate*

Cat. No.: *B12723023*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitazanolast hydrate, the active metabolite of the orally administered anti-allergic drug tazanolast, is a potent mast cell stabilizer.^{[1][2]} Developed in Japan, it is marketed as a 0.1% ophthalmic solution under the trade name Zepelin® for the treatment of allergic conjunctivitis. ^{[1][3]} This technical guide provides a comprehensive overview of the pharmacological profile of **Acitazanolast hydrate**, including its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical efficacy, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action

Acitazanolast hydrate exerts its anti-allergic effects primarily by stabilizing mast cells, thereby inhibiting the release of chemical mediators responsible for Type I hypersensitivity reactions.^[1] ^[4] Its multifaceted mechanism of action involves the modulation of key signaling pathways within mast cells.

2.1. Inhibition of Mast Cell Degranulation

Acitazanolast hydrate dose-dependently inhibits the release of histamine, leukotrienes (LTs), and platelet-activating factor (PAF) from mast cells.^[1] This inhibitory effect has been

demonstrated in in vitro studies using rat peritoneal mast cells and guinea pig lung sections following antigen-antibody reactions.[\[1\]](#)

2.2. Modulation of Intracellular Calcium Signaling

A critical step in mast cell activation is an increase in intracellular calcium concentration ($[Ca^{2+}]_i$). **Acitazanolast hydrate** has been shown to inhibit the influx of extracellular calcium into mast cells.[\[1\]](#)[\[2\]](#) The underlying mechanism for this is the inhibition of the phosphatidylinositol (PI) turnover, which leads to a reduction in the production of inositol trisphosphate (IP₃).[\[2\]](#)[\[5\]](#) IP₃ is a crucial second messenger that binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium. By suppressing IP₃ production, **Acitazanolast hydrate** effectively dampens the calcium signal required for degranulation.[\[2\]](#) Furthermore, it inhibits the translocation of protein kinase C (PKC) from the cytosol to the cell membrane, another calcium-dependent step in the signaling cascade leading to mediator release.[\[1\]](#)[\[2\]](#)

2.3. Leukotriene D4 Receptor Antagonism

In addition to its mast cell stabilizing properties, there is evidence to suggest that Acitazanolast may also act as a leukotriene D4 (LTD4) receptor antagonist. This dual action would contribute to its anti-inflammatory effects by not only preventing the release of leukotrienes but also by blocking their action at their target receptors.

The proposed signaling pathway for **Acitazanolast hydrate**'s action on mast cells is depicted in the following diagram:

Proposed signaling pathway for **Acitazanolast hydrate** in mast cells.

Pharmacodynamics

In vivo studies have demonstrated the efficacy of **Acitazanolast hydrate** in animal models of allergic conjunctivitis. Topical administration of **Acitazanolast hydrate** eye drops showed a concentration-dependent inhibition of increased vascular permeability in both rat and guinea pig models of allergic conjunctivitis.[\[4\]](#)

Pharmacokinetics

4.1. Absorption and Distribution

Following topical ophthalmic administration in healthy adult males (n=6) of 0.01%, 0.1%, or 1.0% **Acitazanolast hydrate** solution (2 drops, 4 times daily), the plasma concentrations of acitazanolast were below the lower limit of detection (0.02 µg/mL) at 30 minutes after the final instillation.[5][6] This indicates minimal systemic absorption through the ocular route.

In animal studies using radiolabeled **Acitazanolast hydrate** in rabbits, topical administration resulted in distribution primarily to the external ocular tissues. The highest concentrations were observed in the conjunctiva (bulbar and palpebral) and eyelids within 5 minutes of administration, and in the cornea after 30 minutes.[5] Levels in the lens, retina, vitreous humor, and optic nerve were below or near the detection limit.[5] In rats, high concentrations were maintained in the conjunctival tissue for an extended period, with levels sufficient to inhibit histamine release for up to 8 hours post-instillation.[1]

4.2. Metabolism

Acitazanolast is the active metabolite of tazanolast, which undergoes rapid hydrolysis of its butyl ester group, likely at the site of absorption, to form acitazanolast.[1]

4.3. Excretion

Due to the low systemic absorption after ophthalmic administration, the excretion profile from this route has not been characterized in humans.

Clinical Efficacy

The clinical development of **Acitazanolast hydrate** ophthalmic solution was conducted in Japan for the treatment of allergic conjunctivitis and vernal keratoconjunctivitis.[1]

5.1. Phase III Clinical Trial in Allergic Conjunctivitis

A double-blind comparative study was conducted in 182 patients with allergic conjunctivitis, comparing 0.1% **Acitazanolast hydrate** ophthalmic solution with 2% sodium cromoglicate ophthalmic solution.[4] The treatment regimen was 1-2 drops, 4 times daily for 28 days. The final overall improvement rate (rated as "improved" or better) for allergic conjunctivitis was 66.7% (52 out of 78 patients) in the **Acitazanolast hydrate** group.[4]

5.2. Long-term Administration

In a long-term study, the efficacy of **Acitazanolast hydrate** was confirmed for a duration of 12 weeks and up to 37 weeks, with no reported side effects during the study period.[1]

5.3. Pre-seasonal Administration

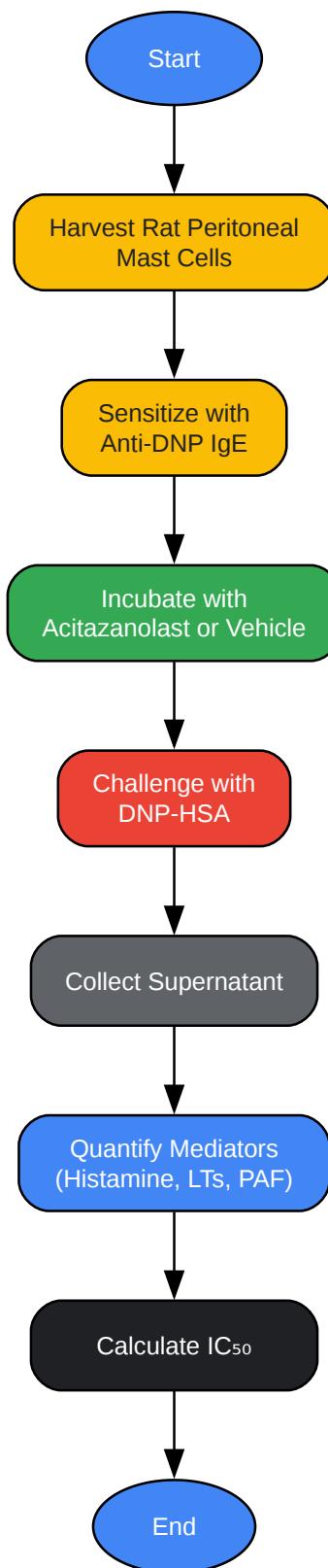
A study on the pre-seasonal administration of **Acitazanolast hydrate** for seasonal allergic conjunctivitis showed that patients who started treatment before the onset of the pollen season had significantly lower scores for itching, tearing, and conjunctival and palpebral hyperemia compared to those who started treatment after the pollen season began.[7]

Safety and Tolerability

In clinical trials involving 374 subjects, adverse drug reactions were reported in 9 patients (2.41%).[6] The most common adverse events were eye irritation (2.14%), eye pain (0.53%), and increased lacrimation (0.53%).[6] Post-marketing surveillance in 3,078 patients showed a similar safety profile, with an overall incidence of adverse drug reactions of 1.17%. [6]

Experimental Protocols

7.1. In Vitro Mast Cell Stabilization Assay


- Objective: To determine the inhibitory effect of **Acitazanolast hydrate** on antigen-induced mediator release from mast cells.
- Methodology:
 - Cell Source: Peritoneal mast cells are harvested from rats (e.g., Wistar strain).
 - Sensitization: The mast cells are passively sensitized with anti-DNP (dinitrophenyl) IgE antibody.
 - Drug Incubation: Sensitized mast cells are pre-incubated with varying concentrations of **Acitazanolast hydrate** or vehicle control.
 - Challenge: Mast cell degranulation is induced by challenging the cells with DNP-HSA (dinitrophenyl-human serum albumin).

- Mediator Quantification: The amount of histamine, leukotrienes, and PAF released into the supernatant is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
- Data Analysis: The concentration of **Acitazanolast hydrate** that causes 50% inhibition of mediator release (IC_{50}) is calculated.

7.2. In Vivo Model of Allergic Conjunctivitis

- Objective: To evaluate the efficacy of topical **Acitazanolast hydrate** in an animal model of allergic conjunctivitis.
- Methodology:
 - Animal Model: Rats or guinea pigs are actively sensitized with an allergen (e.g., ovalbumin).
 - Drug Administration: **Acitazanolast hydrate** ophthalmic solution or vehicle is topically administered to the eyes of sensitized animals.
 - Allergen Challenge: Allergic conjunctivitis is induced by challenging the eyes with the same allergen.
 - Efficacy Assessment: The primary endpoint is the measurement of vascular permeability, often assessed by the extravasation of a dye (e.g., Evans blue) into the conjunctival tissue. Clinical signs such as conjunctival hyperemia and chemosis can also be scored.
 - Data Analysis: The inhibitory effect of **Acitazanolast hydrate** on the allergic reaction is compared to the vehicle control group.

The following diagram illustrates a general workflow for the in vitro mast cell stabilization assay:

[Click to download full resolution via product page](#)

Workflow for in vitro mast cell stabilization assay.

Conclusion

Acitazanolast hydrate is a potent mast cell stabilizer with a well-defined mechanism of action centered on the inhibition of intracellular calcium signaling. Its topical ophthalmic formulation has demonstrated efficacy and a favorable safety profile in the treatment of allergic conjunctivitis. The minimal systemic absorption contributes to its safety. This comprehensive pharmacological profile supports its use as a valuable therapeutic agent for ocular allergic diseases. Further research could explore its potential in other allergic conditions and further delineate its interactions with various components of the mast cell signaling cascade.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pmda.go.jp [pmda.go.jp]
- 2. Effect of an active metabolite of the antiallergic agent tazanolast on histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.or.jp [med.or.jp]
- 4. CC1(C)C[C@H](C[C@H]1C(=O)N2[C@H](C[C@H]2C(=O)N3[C@H](C[C@H]3C(=O)N4[C@H](C[C@H]4C(=O)N5[C@H](C[C@H]5C(=O)N6[C@H](C[C@H]6C(=O)N7[C@H](C[C@H]7C(=O)N8[C@H](C[C@H]8C(=O)N9[C@H](C[C@H]9C(=O)N10[C@H](C[C@H]10C(=O)N11[C@H](C[C@H]11C(=O)N12[C@H](C[C@H]12C(=O)N13[C@H](C[C@H]13C(=O)N14[C@H](C[C@H]14C(=O)N15[C@H](C[C@H]15C(=O)N16[C@H](C[C@H]16C(=O)N17[C@H](C[C@H]17C(=O)N18[C@H](C[C@H]18C(=O)N19[C@H](C[C@H]19C(=O)N20[C@H](C[C@H]20C(=O)N21[C@H](C[C@H]21C(=O)N22[C@H](C[C@H]22C(=O)N23[C@H](C[C@H]23C(=O)N24[C@H](C[C@H]24C(=O)N25[C@H](C[C@H]25C(=O)N26[C@H](C[C@H]26C(=O)N27[C@H](C[C@H]27C(=O)N28[C@H](C[C@H]28C(=O)N29[C@H](C[C@H]29C(=O)N30[C@H](C[C@H]30C(=O)N31[C@H](C[C@H]31C(=O)N32[C@H](C[C@H]32C(=O)N33[C@H](C[C@H]33C(=O)N34[C@H](C[C@H]34C(=O)N35[C@H](C[C@H]35C(=O)N36[C@H](C[C@H]36C(=O)N37[C@H](C[C@H]37C(=O)N38[C@H](C[C@H]38C(=O)N39[C@H](C[C@H]39C(=O)N40[C@H](C[C@H]40C(=O)N41[C@H](C[C@H]41C(=O)N42[C@H](C[C@H]42C(=O)N43[C@H](C[C@H]43C(=O)N44[C@H](C[C@H]44C(=O)N45[C@H](C[C@H]45C(=O)N46[C@H](C[C@H]46C(=O)N47[C@H](C[C@H]47C(=O)N48[C@H](C[C@H]48C(=O)N49[C@H](C[C@H]49C(=O)N50[C@H](C[C@H]50C(=O)N51[C@H](C[C@H]51C(=O)N52[C@H](C[C@H]52C(=O)N53[C@H](C[C@H]53C(=O)N54[C@H](C[C@H]54C(=O)N55[C@H](C[C@H]55C(=O)N56[C@H](C[C@H]56C(=O)N57[C@H](C[C@H]57C(=O)N58[C@H](C[C@H]58C(=O)N59[C@H](C[C@H]59C(=O)N60[C@H](C[C@H]60C(=O)N61[C@H](C[C@H]61C(=O)N62[C@H](C[C@H]62C(=O)N63[C@H](C[C@H]63C(=O)N64[C@H](C[C@H]64C(=O)N65[C@H](C[C@H]65C(=O)N66[C@H](C[C@H]66C(=O)N67[C@H](C[C@H]67C(=O)N68[C@H](C[C@H]68C(=O)N69[C@H](C[C@H]69C(=O)N70[C@H](C[C@H]70C(=O)N71[C@H](C[C@H]71C(=O)N72[C@H](C[C@H]72C(=O)N73[C@H](C[C@H]73C(=O)N74[C@H](C[C@H]74C(=O)N75[C@H](C[C@H]75C(=O)N76[C@H](C[C@H]76C(=O)N77[C@H](C[C@H]77C(=O)N78[C@H](C[C@H]78C(=O)N79[C@H](C[C@H]79C(=O)N80[C@H](C[C@H]80C(=O)N81[C@H](C[C@H]81C(=O)N82[C@H](C[C@H]82C(=O)N83[C@H](C[C@H]83C(=O)N84[C@H](C[C@H]84C(=O)N85[C@H](C[C@H]85C(=O)N86[C@H](C[C@H]86C(=O)N87[C@H](C[C@H]87C(=O)N88[C@H](C[C@H]88C(=O)N89[C@H](C[C@H]89C(=O)N90[C@H](C[C@H]90C(=O)N91[C@H](C[C@H]91C(=O)N92[C@H](C[C@H]92C(=O)N93[C@H](C[C@H]93C(=O)N94[C@H](C[C@H]94C(=O)N95[C@H](C[C@H]95C(=O)N96[C@H](C[C@H]96C(=O)N97[C@H](C[C@H]97C(=O)N98[C@H](C[C@H]98C(=O)N99[C@H](C[C@H]99C(=O)N100[C@H](C[C@H]100C(=O)N101[C@H](C[C@H]101C(=O)N102[C@H](C[C@H]102C(=O)N103[C@H](C[C@H]103C(=O)N104[C@H](C[C@H]104C(=O)N105[C@H](C[C@H]105C(=O)N106[C@H](C[C@H]106C(=O)N107[C@H](C[C@H]107C(=O)N108[C@H](C[C@H]108C(=O)N109[C@H](C[C@H]109C(=O)N110[C@H](C[C@H]110C(=O)N111[C@H](C[C@H]111C(=O)N112[C@H](C[C@H]112C(=O)N113[C@H](C[C@H]113C(=O)N114[C@H](C[C@H]114C(=O)N115[C@H](C[C@H]115C(=O)N116[C@H](C[C@H]116C(=O)N117[C@H](C[C@H]117C(=O)N118[C@H](C[C@H]118C(=O)N119[C@H](C[C@H]119C(=O)N120[C@H](C[C@H]120C(=O)N121[C@H](C[C@H]121C(=O)N122[C@H](C[C@H]122C(=O)N123[C@H](C[C@H]123C(=O)N124[C@H](C[C@H]124C(=O)N125[C@H](C[C@H]125C(=O)N126[C@H](C[C@H]126C(=O)N127[C@H](C[C@H]127C(=O)N128[C@H](C[C@H]128C(=O)N129[C@H](C[C@H]129C(=O)N130[C@H](C[C@H]130C(=O)N131[C@H](C[C@H]131C(=O)N132[C@H](C[C@H]132C(=O)N133[C@H](C[C@H]133C(=O)N134[C@H](C[C@H]134C(=O)N135[C@H](C[C@H]135C(=O)N136[C@H](C[C@H]136C(=O)N137[C@H](C[C@H]137C(=O)N138[C@H](C[C@H]138C(=O)N139[C@H](C[C@H]139C(=O)N140[C@H](C[C@H]140C(=O)N141[C@H](C[C@H]141C(=O)N142[C@H](C[C@H]142C(=O)N143[C@H](C[C@H]143C(=O)N144[C@H](C[C@H]144C(=O)N145[C@H](C[C@H]145C(=O)N146[C@H](C[C@H]146C(=O)N147[C@H](C[C@H]147C(=O)N148[C@H](C[C@H]148C(=O)N149[C@H](C[C@H]149C(=O)N150[C@H](C[C@H]150C(=O)N151[C@H](C[C@H]151C(=O)N152[C@H](C[C@H]152C(=O)N153[C@H](C[C@H]153C(=O)N154[C@H](C[C@H]154C(=O)N155[C@H](C[C@H]155C(=O)N156[C@H](C[C@H]156C(=O)N157[C@H](C[C@H]157C(=O)N158[C@H](C[C@H]158C(=O)N159[C@H](C[C@H]159C(=O)N160[C@H](C[C@H]160C(=O)N161[C@H](C[C@H]161C(=O)N162[C@H](C[C@H]162C(=O)N163[C@H](C[C@H]163C(=O)N164[C@H](C[C@H]164C(=O)N165[C@H](C[C@H]165C(=O)N166[C@H](C[C@H]166C(=O)N167[C@H](C[C@H]167C(=O)N168[C@H](C[C@H]168C(=O)N169[C@H](C[C@H]169C(=O)N170[C@H](C[C@H]170C(=O)N171[C@H](C[C@H]171C(=O)N172[C@H](C[C@H]172C(=O)N173[C@H](C[C@H]173C(=O)N174[C@H](C[C@H]174C(=O)N175[C@H](C[C@H]175C(=O)N176[C@H](C[C@H]176C(=O)N177[C@H](C[C@H]177C(=O)N178[C@H](C[C@H]178C(=O)N179[C@H](C[C@H]179C(=O)N180[C@H](C[C@H]180C(=O)N181[C@H](C[C@H]181C(=O)N182[C@H](C[C@H]182C(=O)N183[C@H](C[C@H]183C(=O)N184[C@H](C[C@H]184C(=O)N185[C@H](C[C@H]185C(=O)N186[C@H](C[C@H]186C(=O)N187[C@H](C[C@H]187C(=O)N188[C@H](C[C@H]188C(=O)N189[C@H](C[C@H]189C(=O)N190[C@H](C[C@H]190C(=O)N191[C@H](C[C@H]191C(=O)N192[C@H](C[C@H]192C(=O)N193[C@H](C[C@H]193C(=O)N194[C@H](C[C@H]194C(=O)N195[C@H](C[C@H]195C(=O)N196[C@H](C[C@H]196C(=O)N197[C@H](C[C@H]197C(=O)N198[C@H](C[C@H]198C(=O)N199[C@H](C[C@H]199C(=O)N200[C@H](C[C@H]200C(=O)N201[C@H](C[C@H]201C(=O)N202[C@H](C[C@H]202C(=O)N203[C@H](C[C@H]203C(=O)N204[C@H](C[C@H]204C(=O)N205[C@H](C[C@H]205C(=O)N206[C@H](C[C@H]206C(=O)N207[C@H](C[C@H]207C(=O)N208[C@H](C[C@H]208C(=O)N209[C@H](C[C@H]209C(=O)N210[C@H](C[C@H]210C(=O)N211[C@H](C[C@H]211C(=O)N212[C@H](C[C@H]212C(=O)N213[C@H](C[C@H]213C(=O)N214[C@H](C[C@H]214C(=O)N215[C@H](C[C@H]215C(=O)N216[C@H](C[C@H]216C(=O)N217[C@H](C[C@H]217C(=O)N218[C@H](C[C@H]218C(=O)N219[C@H](C[C@H]219C(=O)N220[C@H](C[C@H]220C(=O)N221[C@H](C[C@H]221C(=O)N222[C@H](C[C@H]222C(=O)N223[C@H](C[C@H]223C(=O)N224[C@H](C[C@H]224C(=O)N225[C@H](C[C@H]225C(=O)N226[C@H](C[C@H]226C(=O)N227[C@H](C[C@H]227C(=O)N228[C@H](C[C@H]228C(=O)N229[C@H](C[C@H]229C(=O)N230[C@H](C[C@H]230C(=O)N231[C@H](C[C@H]231C(=O)N232[C@H](C[C@H]232C(=O)N233[C@H](C[C@H]233C(=O)N234[C@H](C[C@H]234C(=O)N235[C@H](C[C@H]235C(=O)N236[C@H](C[C@H]236C(=O)N237[C@H](C[C@H]237C(=O)N238[C@H](C[C@H]238C(=O)N239[C@H](C[C@H]239C(=O)N240[C@H](C[C@H]240C(=O)N241[C@H](C[C@H]241C(=O)N242[C@H](C[C@H]242C(=O)N243[C@H](C[C@H]243C(=O)N244[C@H](C[C@H]244C(=O)N245[C@H](C[C@H]245C(=O)N246[C@H](C[C@H]246C(=O)N247[C@H](C[C@H]247C(=O)N248[C@H](C[C@H]248C(=O)N249[C@H](C[C@H]249C(=O)N250[C@H](C[C@H]250C(=O)N251[C@H](C[C@H]251C(=O)N252[C@H](C[C@H]252C(=O)N253[C@H](C[C@H]253C(=O)N254[C@H](C[C@H]254C(=O)N255[C@H](C[C@H]255C(=O)N256[C@H](C[C@H]256C(=O)N257[C@H](C[C@H]257C(=O)N258[C@H](C[C@H]258C(=O)N259[C@H](C[C@H]259C(=O)N260[C@H](C[C@H]260C(=O)N261[C@H](C[C@H]261C(=O)N262[C@H](C[C@H]262C(=O)N263[C@H](C[C@H]263C(=O)N264[C@H](C[C@H]264C(=O)N265[C@H](C[C@H]265C(=O)N266[C@H](C[C@H]266C(=O)N267[C@H](C[C@H]267C(=O)N268[C@H](C[C@H]268C(=O)N269[C@H](C[C@H]269C(=O)N270[C@H](C[C@H]270C(=O)N271[C@H](C[C@H]271C(=O)N272[C@H](C[C@H]272C(=O)N273[C@H](C[C@H]273C(=O)N274[C@H](C[C@H]274C(=O)N275[C@H](C[C@H]275C(=O)N276[C@H](C[C@H]276C(=O)N277[C@H](C[C@H]277C(=O)N278[C@H](C[C@H]278C(=O)N279[C@H](C[C@H]279C(=O)N280[C@H](C[C@H]280C(=O)N281[C@H](C[C@H]281C(=O)N282[C@H](C[C@H]282C(=O)N283[C@H](C[C@H]283C(=O)N284[C@H](C[C@H]284C(=O)N285[C@H](C[C@H]285C(=O)N286[C@H](C[C@H]286C(=O)N287[C@H](C[C@H]287C(=O)N288[C@H](C[C@H]288C(=O)N289[C@H](C[C@H]289C(=O)N290[C@H](C[C@H]290C(=O)N291[C@H](C[C@H]291C(=O)N292[C@H](C[C@H]292C(=O)N293[C@H](C[C@H]293C(=O)N294[C@H](C[C@H]294C(=O)N295[C@H](C[C@H]295C(=O)N296[C@H](C[C@H]296C(=O)N297[C@H](C[C@H]297C(=O)N298[C@H](C[C@H]298C(=O)N299[C@H](C[C@H]299C(=O)N300[C@H](C[C@H]300C(=O)N301[C@H](C[C@H]301C(=O)N302[C@H](C[C@H]302C(=O)N303[C@H](C[C@H]303C(=O)N304[C@H](C[C@H]304C(=O)N305[C@H](C[C@H]305C(=O)N306[C@H](C[C@H]306C(=O)N307[C@H](C[C@H]307C(=O)N308[C@H](C[C@H]308C(=O)N309[C@H](C[C@H]309C(=O)N310[C@H](C[C@H]310C(=O)N311[C@H](C[C@H]311C(=O)N312[C@H](C[C@H]312C(=O)N313[C@H](C[C@H]313C(=O)N314[C@H](C[C@H]314C(=O)N315[C@H](C[C@H]315C(=O)N316[C@H](C[C@H]316C(=O)N317[C@H](C[C@H]317C(=O)N318[C@H](C[C@H]318C(=O)N319[C@H](C[C@H]319C(=O)N320[C@H](C[C@H]320C(=O)N321[C@H](C[C@H]321C(=O)N322[C@H](C[C@H]322C(=O)N323[C@H](C[C@H]323C(=O)N324[C@H](C[C@H]324C(=O)N325[C@H](C[C@H]325C(=O)N326[C@H](C[C@H]326C(=O)N327[C@H](C[C@H]327C(=O)N328[C@H](C[C@H]328C(=O)N329[C@H](C[C@H]329C(=O)N330[C@H](C[C@H]330C(=O)N331[C@H](C[C@H]331C(=O)N332[C@H](C[C@H]332C(=O)N333[C@H](C[C@H]333C(=O)N334[C@H](C[C@H]334C(=O)N335[C@H](C[C@H]335C(=O)N336[C@H](C[C@H]336C(=O)N337[C@H](C[C@H]337C(=O)N338[C@H](C[C@H]338C(=O)N339[C@H](C[C@H]339C(=O)N340[C@H](C[C@H]340C(=O)N341[C@H](C[C@H]341C(=O)N342[C@H](C[C@H]342C(=O)N343[C@H](C[C@H]343C(=O)N344[C@H](C[C@H]344C(=O)N345[C@H](C[C@H]345C(=O)N346[C@H](C[C@H]346C(=O)N347[C@H](C[C@H]347C(=O)N348[C@H](C[C@H]348C(=O)N349[C@H](C[C@H]349C(=O)N350[C@H](C[C@H]350C(=O)N351[C@H](C[C@H]351C(=O)N352[C@H](C[C@H]352C(=O)N353[C@H](C[C@H]353C(=O)N354[C@H](C[C@H]354C(=O)N355[C@H](C[C@H]355C(=O)N356[C@H](C[C@H]356C(=O)N357[C@H](C[C@H]357C(=O)N358[C@H](C[C@H]358C(=O)N359[C@H](C[C@H]359C(=O)N360[C@H](C[C@H]360C(=O)N361[C@H](C[C@H]361C(=O)N362[C@H](C[C@H]362C(=O)N363[C@H](C[C@H]363C(=O)N364[C@H](C[C@H]364C(=O)N365[C@H](C[C@H]365C(=O)N366[C@H](C[C@H]366C(=O)N367[C@H](C[C@H]367C(=O)N368[C@H](C[C@H]368C(=O)N369[C@H](C[C@H]369C(=O)N370[C@H](C[C@H]370C(=O)N371[C@H](C[C@H]371C(=O)N372[C@H](C[C@H]372C(=O)N373[C@H](C[C@H]373C(=O)N374[C@H](C[C@H]374C(=O)N375[C@H](C[C@H]375C(=O)N376[C@H](C[C@H]376C(=O)N377[C@H](C[C@H]377C(=O)N378[C@H](C[C@H]378C(=O)N379[C@H](C[C@H]379C(=O)N380[C@H](C[C@H]380C(=O)N381[C@H](C[C@H]381C(=O)N382[C@H](C[C@H]382C(=O)N383[C@H](C[C@H]383C(=O)N384[C@H](C[C@H]384C(=O)N385[C@H](C[C@H]385C(=O)N386[C@H](C[C@H]386C(=O)N387[C@H](C[C@H]387C(=O)N388[C@H](C[C@H]388C(=O)N389[C@H](C[C@H]389C(=O)N390[C@H](C[C@H]390C(=O)N391[C@H](C[C@H]391C(=O)N392[C@H](C[C@H]392C(=O)N393[C@H](C[C@H]393C(=O)N394[C@H](C[C@H]394C(=O)N395[C@H](C[C@H]395C(=O)N396[C@H](C[C@H]396C(=O)N397[C@H](C[C@H]397C(=O)N398[C@H](C[C@H]398C(=O)N399[C@H](C[C@H]399C(=O)N400[C@H](C[C@H]400C(=O)N401[C@H](C[C@H]401C(=O)N402[C@H](C[C@H]402C(=O)N403[C@H](C[C@H]403C(=O)N404[C@H](C[C@H]404C(=O)N405[C@H](C[C@H]405C(=O)N406[C@H](C[C@H]406C(=O)N407[C@H](C[C@H]407C(=O)N408[C@H](C[C@H]408C(=O)N409[C@H](C[C@H]409C(=O)N410[C@H](C[C@H]410C(=O)N411[C@H](C[C@H]411C(=O)N412[C@H](C[C@H]412C(=O)N413[C@H](C[C@H]413C(=O)N414[C@H](C[C@H]414C(=O)N415[C@H](C[C@H]415C(=O)N416[C@H](C[C@H]416C(=O)N417[C@H](C[C@H]417C(=O)N418[C@H](C[C@H]418C(=O)N419[C@H](C[C@H]419C(=O)N420[C@H](C[C@H]420C(=O)N421[C@H](C[C@H]421C(=O)N422[C@H](C[C@H]422C(=O)N423[C@H](C[C@H]423C(=O)N424[C@H](C[C@H]424C(=O)N425[C@H](C[C@H]425C(=O)N426[C@H](C[C@H]426C(=O)N427[C@H](C[C@H]427C(=O)N428[C@H](C[C@H]428C(=O)N429[C@H](C[C@H]429C(=O)N430[C@H](C[C@H]430C(=O)N431[C@H](C[C@H]431C(=O)N432[C@H](C[C@H]432C(=O)N433[C@H](C[C@H]433C(=O)N434[C@H](C[C@H]434C(=O)N435[C@H](C[C@H]435C(=O)N436[C@H](C[C@H]436C(=O)N437[C@H](C[C@H]437C(=O)N438[C@H](C[C@H]438C(=O)N439[C@H](C[C@H]439C(=O)N440[C@H](C[C@H]440C(=O)N441[C@H](C[C@H]441C(=O)N442[C@H](C[C@H]442C(=O)N443[C@H](C[C@H]443C(=O)N444[C@H](C[C@H]444C(=O)N445[C@H](C[C@H]445C(=O)N446[C@H](C[C@H]446C(=O)N447[C@H](C[C@H]447C(=O)N448[C@H](C[C@H]448C(=O)N449[C@H](C[C@H]449C(=O)N450[C@H](C[C@H]450C(=O)N451[C@H](C[C@H]451C(=O)N452[C@H](C[C@H]452C(=O)N453[C@H](C[C@H]453C(=O)N454[C@H](C[C@H]454C(=O)N455[C@H](C[C@H]455C(=O)N456[C@H](C[C@H]456C(=O)N457[C@H](C[C@H]457C(=O)N458[C@H](C[C@H]458C(=O)N459[C@H](C[C@H]459C(=O)N460[C@H](C[C@H]460C(=O)N461[C@H](C[C@H]461C(=O)N462[C@H](C[C@H]462C(=O)N463[C@H](C[C@H]463C(=O)N464[C@H](C[C@H]464C(=O)N465[C@H](C[C@H]465C(=O)N466[C@H](C[C@H]466C(=O)N467[C@H](C[C@H]467C(=O)N468[C@H](C[C@H]468C(=O)N469[C@H](C[C@H]469C(=O)N470[C@H](C[C@H]470C(=O)N471[C@H](C[C@H]471C(=O)N472[C@H](C[C@H]472C(=O)N473[C@H](C[C@H]473C(=O)N474[C@H](C[C@H]474C(=O)N475[C@H](C[C@H]475C(=O)N476[C@H](C[C@H]476C(=O)N477[C@H](C[C@H]477C(=O)N478[C@H](C[C@H]478C(=O)N479[C@H](C[C@H]479C(=O)N480[C@H](C[C@H]480C(=O)N481[C@H](C[C@H]481C(=O)N482[C@H](C[C@H]482C(=O)N483[C@H](C[C@H]483C(=O)N484[C@H](C[C@H]484C(=O)N485[C@H](C[C@H]485C(=O)N486[C@H](C[C@H]486C(=O)N487[C@H](C[C@H]487C(=O)N488[C@H](C[C@H]488C(=O)N489[C@H](C[C@H]489C(=O)N490[C@H](C[C@H]490C(=O)N491[C@H](C[C@H]491C(=O)N492[C@H](C[C@H]492C(=O)N493[C@H](C[C@H]493C(=O)N494[C@H](C[C@H]494C(=O)N495[C@H](C[C@H]495C(=O)N496[C@H](C[C@H]496C(=O)N497[C@H](C[C@H]497C(=O)N498[C@H](C[C@H]498C(=O)N499[C@H](C[C@H]499C(=O)N500[C@H](C[C@H]500C(=O)N501[C@H](C[C@H]501C(=O)N502[C@H](C[C@H]502C(=O)N503[C@H](C[C@H]503C(=O)N504[C@H](C[C@H]504C(=O)N505[C@H](C[C@H]505C(=O)N506[C@H](C[C@H]506C(=O)N507[C@H](C[C@H]507C(=O)N508[C@H](C[C@H]508C(=O)N509[C@H](C[C@H]509C(=O)N510[C@H](C[C@H]510C(=O)N511[C@H](C[C@H]511C(=O)N512[C@H](C[C@H]512C(=O)N513[C@H](C[C@H]513C(=O)N514

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com